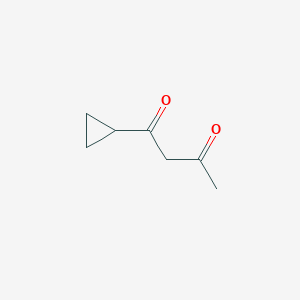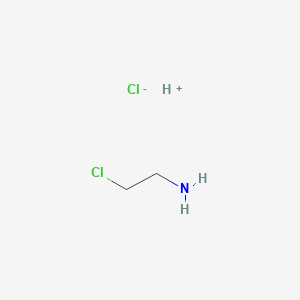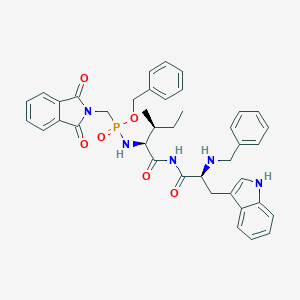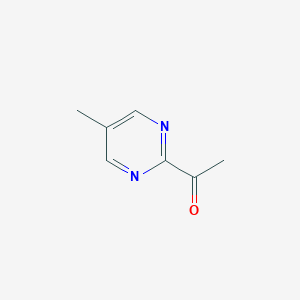
1-(5-Methylpyrimidin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methylpyrimidin-2-yl)ethanone belongs to a class of organic compounds characterized by the presence of a pyrimidine ring—a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3—substituted with a methyl group at position 5 and an ethanone group. These compounds are of interest in various fields of chemistry and biology due to their diverse chemical reactivity and potential biological activities.
Synthesis Analysis
Synthetic routes to compounds similar to 1-(5-Methylpyrimidin-2-yl)ethanone often involve cyclization reactions, condensations, and substitutions starting from acetoacetate derivatives, amidines, or halogenated precursors. For example, synthesis routes might involve the reaction of appropriate hydrazides with carbon disulfide and potassium hydroxide in ethanol or cyclization of hydrazide with different electrophiles to introduce the pyrimidinyl moiety (Salimon, Salih, & Hussien, 2011).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods (IR, NMR, MS), helps in confirming the structure of synthesized compounds. These analyses reveal the arrangement of atoms, functional groups, and overall geometry of the molecule. For molecules with a pyrimidinyl moiety, NMR and IR spectroscopy are particularly useful in identifying characteristic functional group frequencies and chemical shifts associated with the pyrimidine ring and substituents (Govindhan et al., 2017).
科学的研究の応用
Synthesis and Drug Development
1-(5-Methylpyrimidin-2-yl)ethanone is a compound of interest in the synthesis and development of various pharmaceutical agents. For example, it is involved in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The stereochemistry of voriconazole is established through reactions involving pyrimidine derivatives, indicating the significance of compounds like 1-(5-Methylpyrimidin-2-yl)ethanone in such processes (Butters et al., 2001).
Antimicrobial Studies
Compounds related to 1-(5-Methylpyrimidin-2-yl)ethanone have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of this compound have been found to possess excellent antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Sherekar et al., 2022).
Research in Medicinal Chemistry
In the field of medicinal chemistry, derivatives of 1-(5-Methylpyrimidin-2-yl)ethanone are synthesized for various studies. These compounds are often characterized for their physical and spectral data, contributing to the development of new therapeutic agents with potential applications in treating various diseases (Salimon et al., 2011).
Corrosion Inhibition
In a different application, a compound named 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, which is structurally related to 1-(5-Methylpyrimidin-2-yl)ethanone, has been synthesized and studied as a corrosion inhibitor for mild steel in hydrochloric acid. This indicates the compound's relevance in industrial applications, especially in corrosion prevention (Jawad et al., 2020).
Safety And Hazards
The safety information for 1-(5-Methylpyrimidin-2-yl)ethanone indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-(5-methylpyrimidin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-8-7(6(2)10)9-4-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAIFRKMZDAHFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyrimidin-2-yl)ethanone | |
CAS RN |
122372-22-9 |
Source


|
| Record name | 2-Acetyl-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


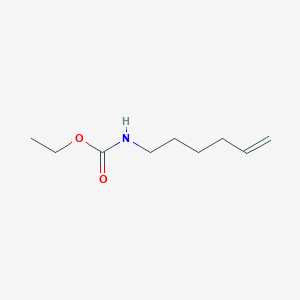
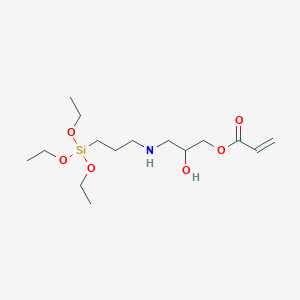
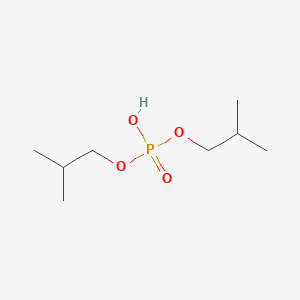
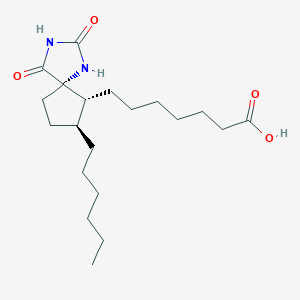
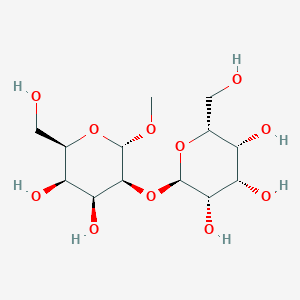
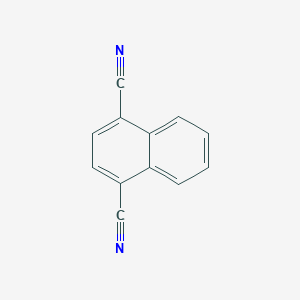
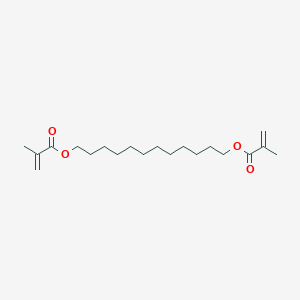
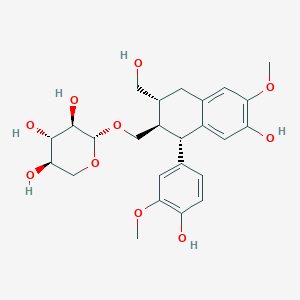
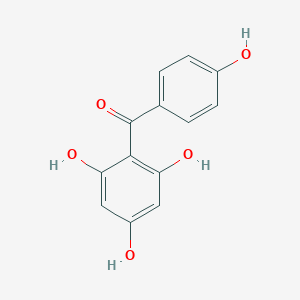
![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)
